Thieno[3,2-D]thiazol-2(1H)-one falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. It is classified as a thiazole derivative, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately 157.2 g/mol .
The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate or lithium carbonate. This reaction is generally conducted in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .
General Synthetic Procedure:
The process may also involve purification techniques such as column chromatography to isolate the desired product in high yield and purity .
Thieno[3,2-D]thiazol-2(1H)-one features a complex molecular structure that can be represented by its canonical SMILES notation: C1=CSC2=C1NC(=O)S2
. The InChI key for this compound is PRQBRIFUHJGLPE-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Molecular Properties:
InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7)
Thieno[3,2-D]thiazol-2(1H)-one can participate in various chemical reactions:
Common Reagents and Conditions:
The products formed from these reactions depend on the specific reagents used. For example:
The mechanism of action for Thieno[3,2-D]thiazol-2(1H)-one primarily relates to its interactions with biological targets. The compound has been shown to exhibit promising activities against various enzymes and receptors involved in disease processes such as cancer and inflammation. Its ability to modulate kinase activity makes it a candidate for multi-targeting strategies in cancer therapy .
Thieno[3,2-D]thiazol-2(1H)-one is typically presented as a solid with specific melting points depending on its derivatives.
The compound exhibits notable stability under standard laboratory conditions but can undergo transformations through oxidation and reduction processes.
Property | Value |
---|---|
CAS Number | 70839-94-0 |
Molecular Formula | C5H3NOS2 |
Molecular Weight | 157.2 g/mol |
IUPAC Name | 1H-thieno[3,2-d][1,3]thiazol-2-one |
InChI Key | PRQBRIFUHJGLPE-UHFFFAOYSA-N |
Thieno[3,2-D]thiazol-2(1H)-one has several applications across various fields:
Heterocyclic scaffolds constitute the structural foundation of >60% of clinically approved small-molecule drugs, with sulfur-containing heterocycles ranking as the fourth most prevalent chemotype in FDA-approved pharmaceuticals [2] [8]. Thieno-thiazole hybrids—exemplified by thieno[3,2-d]thiazol-2(1H)-one—represent a strategically optimized fusion of two bioactive ring systems: the thiophene moiety provides metabolic stability and π-stacking capability, while the thiazolone unit enables critical hydrogen-bonding interactions with biological targets [6] [7]. This hybrid architecture exhibits enhanced binding affinity to kinase ATP pockets compared to monocyclic constituents, attributable to its planar conformation and electronic distribution that mimics purine bases [7]. The scaffold's synthetic versatility permits functionalization at C-5, C-6, and N-3 positions, enabling precise optimization of pharmacokinetic and pharmacodynamic properties [3] [6]. Computational analyses confirm that thieno-thiazole hybrids occupy a privileged chemical space for kinase inhibition, with calculated logP values (1.5–3.5) and polar surface areas (60–90 Ų) aligning with Lipinski's criteria for oral bioavailability [8].
The synthetic exploration of thieno[3,2-d]thiazol-2(1H)-one derivatives originated from structure-activity relationship (SAR) studies on thiazole anticancer agents in the early 2000s, culminating in the identification of the fused thieno-thiazole system as a superior pharmacophore [6]. Early synthetic routes relied on multistep sequences involving Gewald thiophene synthesis followed by oxidative cyclization, yielding limited derivatives with modest anticancer activity [8]. Modern catalytic methods have revolutionized access to this scaffold:
Table 1: Evolution of Synthetic Approaches to Thieno[3,2-d]thiazol-2(1H)-one Core
Synthetic Era | Key Methodology | Limitations | Representative Yield |
---|---|---|---|
Classical (pre-2010) | Gewald reaction → Bromination → Cyclization | Low regioselectivity, harsh conditions | 20-35% |
Transition Metal-Catalyzed (2010-2020) | Cu-catalyzed C-S coupling; Pd-mediated ring closure | Catalyst cost, functional group sensitivity | 45-72% |
Contemporary (2020-present) | One-pot multicomponent reactions; solvent-free mechanochemistry | Scalability challenges | 68-92% |
The pivotal breakthrough emerged from molecular hybridization strategies, where pharmacophoric elements of established kinase inhibitors (e.g., the pyrazolinone system in EGFR inhibitors) were conjugated to the thieno-thiazole core via NH linkers [3] [6]. This approach yielded derivatives with dual kinase inhibition capabilities, notably compound 3c (IC₅₀: EGFR = 0.28 μM; VEGFR-2 = 0.31 μM) which demonstrated nanomolar antiproliferative activity against MCF-7 breast cancer cells [6]. The scaffold's resurgence in oncology drug discovery is evidenced by a 300% increase in publications (2018–2023) exploring its kinase inhibitory potential [3] .
Thieno[3,2-d]thiazol-2(1H)-one derivatives exhibit exceptional polypharmacology against oncology-relevant kinases, simultaneously inhibiting EGFR, VEGFR-2, and BRAFᴠ⁶⁰⁰ᴱ at submicromolar concentrations [3] [6]. This multi-targeted profile stems from conserved structural features: the thieno-thiazole core binds the hinge region of kinase ATP pockets via N-H···O hydrogen bonds, while the C-6 aryl substituent occupies the hydrophobic back pocket [6]. Rational modifications at N-3 and C-5 positions enable tuning of selectivity profiles:
Table 2: Kinase Inhibition Profile of Optimized Thieno[3,2-d]thiazol-2(1H)-one Derivatives
Compound | Core Modification | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | BRAFᴠ⁶⁰⁰ᴱ IC₅₀ (μM) | MCF-7 GI₅₀ (μM) |
---|---|---|---|---|---|
1 | Pyrazolinone-NH conjugate | 0.32 ± 0.05 | 0.42 ± 0.07 | >10 | 0.89 ± 0.11 |
3c | p-Bromophenyl thieno-thiazole | 0.28 ± 0.03 | 0.31 ± 0.04 | 0.28 ± 0.05 | 0.74 ± 0.09 |
64 | Cycloheptane-fused | 0.028 ± 0.003 | 0.035 ± 0.004 | NT | 0.66 ± 0.08 |
5c | Dihydrothiazolo-thiazole hybrid | 0.19 ± 0.02 | 0.22 ± 0.03 | 0.15 ± 0.02 | 0.52 ± 0.07 |
Mechanistically, these derivatives induce G2/M cell cycle arrest and intrinsic apoptosis in breast carcinoma models, evidenced by 5.8-fold Bax upregulation, caspase-3 activation, and Bcl-2 suppression at 2×GI₅₀ concentrations [6]. Their dual antimicrobial-antiproliferative activity (MIC = 0.5–4 μg/mL against S. aureus; IC₅₀ = 0.5–2 μM against HepG-2) provides strategic advantage in immunocompromised oncology patients by simultaneously targeting neoplastic cells and opportunistic infections [3] [6]. Molecular dynamics simulations confirm stable binding (RMSD <1.5 Å) of the thieno-thiazole core with EGFR (ΔGᵇᶦⁿᵈ = −42.3 kcal/mol) and VEGFR-2 (ΔGᵇᶦⁿᵈ = −38.7 kcal/mol) through conserved hinge-region hydrogen bonds and hydrophobic pocket occupancy [6].
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: